molecular formula C18H16O5 B192596 4',5,7-Trimethoxyflavone CAS No. 5631-70-9

4',5,7-Trimethoxyflavone

Cat. No. B192596
CAS RN: 5631-70-9
M. Wt: 312.3 g/mol
InChI Key: ZXJJBDHPUHUUHD-UHFFFAOYSA-N
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Description

4’,5,7-Trimethoxyflavone (TMF) is a flavonoid isolated from Kaempferia parviflora . It has been found to induce apoptosis and inhibit the proliferation of SNU-16 human gastric cancer cells in a concentration-dependent manner .


Molecular Structure Analysis

The molecular formula of 4’,5,7-Trimethoxyflavone is C18H16O5 . It has an average mass of 312.317 Da and a monoisotopic mass of 312.099762 Da .


Chemical Reactions Analysis

4’,5,7-Trimethoxyflavone has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 47.1% and 46.2%, respectively, in a cell-free assay when used at a concentration of 0.1 mg/ml . It also inhibits RANKL-induced osteoclastic differentiation of RAW 264.7 cells when used at a concentration of 10 µM .


Physical And Chemical Properties Analysis

4’,5,7-Trimethoxyflavone has a density of 1.2±0.1 g/cm3, a boiling point of 506.5±50.0 °C at 760 mmHg, and a flash point of 225.5±30.2 °C . It has 5 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 0 Rule of 5 violations .

Scientific Research Applications

Neuroprotective Effects

Neuroprotection and memory enhancement are also notable applications of this compound. A study highlighted that dietary administration of flavones, including 5-hydroxy-6,7,4′-trimethoxyflavone, significantly improved memory function in amyloid-beta-injected rats and increased levels of mitochondrial biogenesis factors, indicating a protective effect against cognitive decline (Arsalandeh et al., 2015).

Anti-inflammatory and Chemopreventive Properties

Methoxyflavones like 4',5,7-Trimethoxyflavone exhibit pronounced anti-inflammatory and chemopreventive properties. 5,7-dimethoxyflavone, a closely related compound, has shown comparable effects to aspirin in rat models, reducing edema and inhibiting prostaglandin biosynthesis, which are key factors in inflammation (Panthong et al., 1989). This compound has also been found to accumulate significantly in tissues and demonstrate limited metabolism, indicating its potential as a stable chemopreventive agent (Tsuji et al., 2006).

Cardioprotective Effects

There is evidence to suggest that derivatives of 4',5,7-Trimethoxyflavone can have cardioprotective effects. A study found that certain flavonoid derivatives from Vitex negundo, including 3',5-dihydroxy-6,7,4',-trimethoxyflavone, helped maintain or induce the expression of p21 activated kinase 1 (PAK1), protecting against myocardial infarction (Prasad et al., 2017).

Safety And Hazards

4’,5,7-Trimethoxyflavone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJJBDHPUHUUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204855
Record name 5,7,4'-Trimethylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4',5,7-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Apigenin trimethyl ether

CAS RN

5631-70-9
Record name 5,7,4′-Trimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5631-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,4'-Trimethylapigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7,4'-Trimethylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIGENIN TRIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F50JU8E74U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4',5,7-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156 - 157 °C
Record name 4',5,7-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030842
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
S Horigome, M Maeda, HJ Ho, H Shirakawa… - Journal of Functional …, 2016 - Elsevier
Low testosterone is associated with late-onset hypogonadism, age-related disease, type 2 diabetes, and cardiovascular disease. In this study, we investigated the effects of Kaempferia …
Number of citations: 19 www.sciencedirect.com
TT Dao, Y Sook Chi, J Kim, HP Kim, S Kim… - Archives of pharmacal …, 2003 - Springer
5, 7-Dihydroxyflavones and theirO-methylated flavone analogs were prepared and evaluated their anti-inflammatory activity to decipher the structure-activity relationships. Most of the …
Number of citations: 31 link.springer.com
K MACHIDA, K OSAWA - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
From the peels of Citrus hassaku HORT. ex TANAKA (Rutaceae), eight flavonoid aglycones were isolated and characterized as 4', 5, 6, 7, 8-pentamethoxyflavone (I), 3', 4', 5, 6, 7, 8-…
Number of citations: 90 www.jstage.jst.go.jp
E Rajudin, F Ahmad, HM Sirat, D Arbain… - Natural product …, 2010 - Taylor & Francis
Seven flavonoid compounds have been isolated from the aerial parts of tiger's betel (Piper porphyrophyllum), which were identified as 5,7-dimethoxyflavone, 4′,5,7-trimethoxy-flavone, …
Number of citations: 29 www.tandfonline.com
X Yu, X Zhu, L Zhang, JJ Qin, C Feng… - Frontiers in Pharmacology, 2022 - frontiersin.org
Aberrant activation of platelet-derived growth factor receptor α (PDGFRA) has been implicated in tumorigenesis and radioiodine resistance of thyroid cancer, indicating its therapeutic …
Number of citations: 6 www.frontiersin.org
Z Wang, SH Kwon, SH Hwang, YH Kang, JY Lee… - … of Chromatography B, 2017 - Elsevier
The purpose of this study was to assess the possibility of using competitive binding experiments with ultrafiltration-HPLC analysis to identify potent xanthine oxidase (XO) inhibitors from …
Number of citations: 37 www.sciencedirect.com
NM Shakri, WMNHW Salleh, S Khamis - Chemistry of Natural Compounds, 2021 - Springer
Polyalthia is one of the largest genera in the Annonaceae family and has been widely used in folk medicine for the treatment of rheumatic fever, gastrointestinal ulcer, and generalized …
Number of citations: 3 link.springer.com
T Aree, C Sabphon, P Sawasdee - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound (alternatively called 4′,5,7-trimethoxyflavone methanol solvate hydrate), C18H16O5·CH3OH·H2O, the flavone molecule is almost planar, the interplanar angle …
Number of citations: 1 scripts.iucr.org
WMNHW Salleh, F Ahmad, KH Yen - Journal of Applied …, 2015 - japsonline.com
Six flavonoids and two amides, characterized as 5, 7-dimethoxyflavanone (1), 5, 7-dimethoxyflavone (2), 4’, 5, 7-trimethoxyflavone (3), 4’-hydroxy-5, 7-dimethoxyflavone (4), 5-hydroxy-7-…
Number of citations: 34 japsonline.com
T Horie, H Tominaga, Y Kawamura… - The Journal of Organic …, 1992 - ACS Publications
The demethylation of five 6-hydroxy-5, 7-dimethoxyflavones 1 and their acetates with 30% w/v anhydrous aluminum chloride in acetonitrile was studied, and the following results were …
Number of citations: 21 pubs.acs.org

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